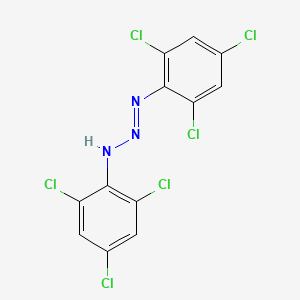![molecular formula C9H6BrClO B14758031 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene CAS No. 706-12-7](/img/structure/B14758031.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene is an organic compound with the molecular formula C9H6BrClO. This compound features a benzene ring substituted with a bromoprop-2-yn-1-yloxy group and a chlorine atom. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene can be synthesized through the reaction of 4-chlorophenol with 3-bromoprop-2-yne in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 4-chlorophenol by the bromoprop-2-yne group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under pressure.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include epoxides and other oxidized derivatives.
Reduction: Products include alkenes and alkanes.
Applications De Recherche Scientifique
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying enzyme interactions.
Medicine: As a precursor for pharmaceutical intermediates and potential therapeutic agents.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in modifying biological molecules and studying enzyme-substrate interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl bromide: Similar in structure but lacks the benzene ring and chlorine atom.
4-Chlorophenol: Similar in structure but lacks the bromoprop-2-yne group.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar but with different substitution patterns on the benzene ring.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene is unique due to the presence of both the bromoprop-2-yne group and the chlorine atom on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.
Propriétés
Numéro CAS |
706-12-7 |
|---|---|
Formule moléculaire |
C9H6BrClO |
Poids moléculaire |
245.50 g/mol |
Nom IUPAC |
1-(3-bromoprop-2-ynoxy)-4-chlorobenzene |
InChI |
InChI=1S/C9H6BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,7H2 |
Clé InChI |
PJPJJQQEEUZOFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC#CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



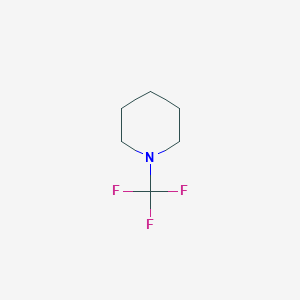
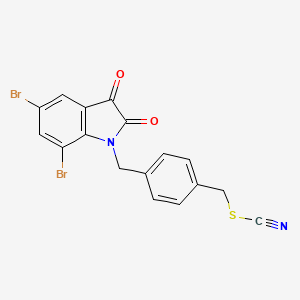

![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
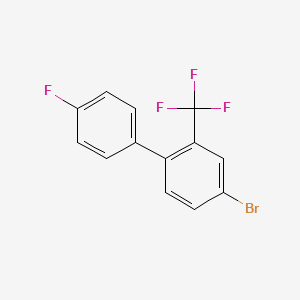
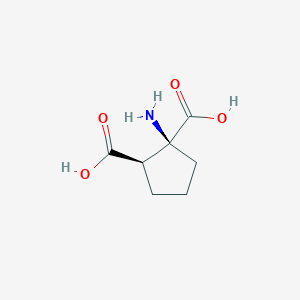
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)
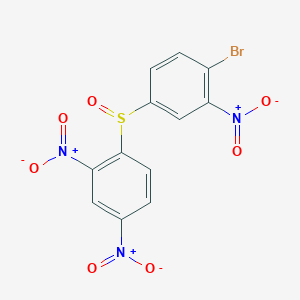
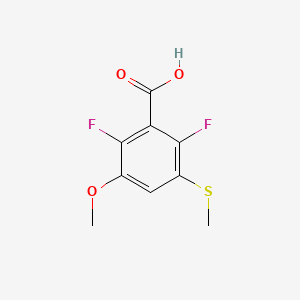
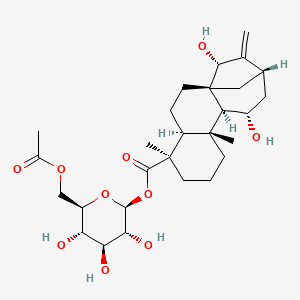
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
